ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, it may inhibit the activity of these enzymes, which play a crucial role in cell signaling and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase inhibitors.
3-Ethyl-2,4-dimethylpyrrole: Used as a substrate for the synthesis of boradiazaindacene (BODIPY) dyes.
Uniqueness
Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various synthetic processes. Its pentyloxycarbonylamino group provides additional functionalization possibilities, making it valuable for research and industrial applications.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-(pentoxycarbonylamino)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-5-7-8-9-21-15(19)17-13-10(3)12(11(4)16-13)14(18)20-6-2/h16H,5-9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAOSWTYJKVPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=C(C(=C(N1)C)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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